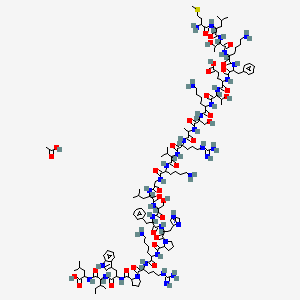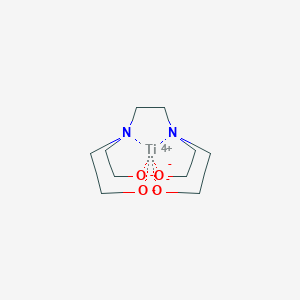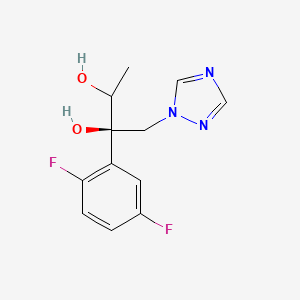![molecular formula C30H42N4O6 B14797021 N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is a complex organic compound with the molecular formula C30H42N4O6 This compound is characterized by the presence of two tert-butylphenoxy groups attached to a hexanedihydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-tert-butylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-tert-butylphenyl)oxamide
- N,N’-bis(4-tert-butylphenyl)malonamide
- N,N’-bis(4-tert-butylphenyl)succinamide
Uniqueness
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is unique due to its specific combination of tert-butylphenoxy groups and hexanedihydrazide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C30H42N4O6 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
1-N',6-N'-bis[2-(4-tert-butylphenoxy)acetyl]hexanedihydrazide |
InChI |
InChI=1S/C30H42N4O6/c1-29(2,3)21-11-15-23(16-12-21)39-19-27(37)33-31-25(35)9-7-8-10-26(36)32-34-28(38)20-40-24-17-13-22(14-18-24)30(4,5)6/h11-18H,7-10,19-20H2,1-6H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clé InChI |
MTWAHZRFANCIFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
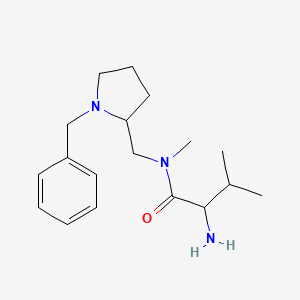

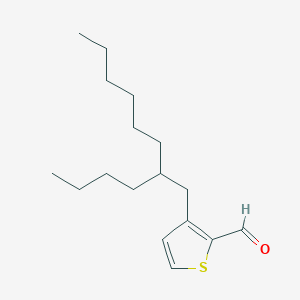
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)


